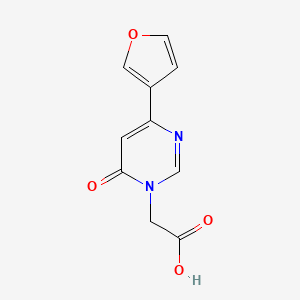
3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, commonly referred to as 3-Chloro-1-methyl-4-methylpiperidine (3C1M4MP), is a synthetic chemical compound with a wide range of applications in scientific research. It is a piperidine derivative and is structurally related to the neurotransmitter acetylcholine. 3C1M4MP has been used in a variety of laboratory experiments, including studies of neurochemical processes and drug pharmacology.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols, were tested for antimicrobial and antioxidant activities. These compounds showed lower biological activity compared to certain beta blockers, indicating their potential for further exploration in drug development (Čižmáriková et al., 2020).
Chemical Synthesis Techniques
- Studies have explored the synthesis of various derivatives of piperidinyl compounds for potential applications in analgesics. These efforts underline the versatility of piperidinyl derivatives in synthesizing compounds with potential therapeutic uses (Radl et al., 1999).
Material Science and Optics
- Novel chalcone derivative compounds synthesized for their third-order nonlinear optical properties demonstrate the potential of piperidinyl derivatives in developing materials for optical device applications. This indicates a possible avenue for the application of 3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one in creating materials with unique optical properties (Rahulan et al., 2014).
Nucleic Acid Research
- The synthesis and study of 4-hydroxymethyl-3-(alkylamino)acridines as models of a new class of DNA-intercalating–alkylating agents highlight the potential of piperidinyl derivatives in DNA research. These compounds could serve as scaffolds for designing drugs that interact with DNA, suggesting a research pathway that could be relevant for derivatives of 3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one (Charmantray et al., 2001).
Propriétés
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(8-13)3-6-12(7-4-10)9(14)2-5-11/h13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXHTPIFNSDZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















